Lauralkonium chloride Lauralkonium chloride Lauralkonium chloride is a bioactive chemical.
Brand Name: Vulcanchem
CAS No.: 19486-61-4
VCID: VC0532568
InChI: InChI=1S/C29H44NO2.ClH/c1-4-5-6-7-8-9-10-11-15-18-29(31)27-19-21-28(22-20-27)32-24-23-30(2,3)25-26-16-13-12-14-17-26;/h12-14,16-17,19-22H,4-11,15,18,23-25H2,1-3H3;1H/q+1;/p-1
SMILES: CCCCCCCCCCCC(=O)C1=CC=C(C=C1)OCC[N+](C)(C)CC2=CC=CC=C2.[Cl-]
Molecular Formula: C29H44ClNO2
Molecular Weight: 474.1 g/mol

Lauralkonium chloride

CAS No.: 19486-61-4

Cat. No.: VC0532568

Molecular Formula: C29H44ClNO2

Molecular Weight: 474.1 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Lauralkonium chloride - 19486-61-4

Specification

CAS No. 19486-61-4
Molecular Formula C29H44ClNO2
Molecular Weight 474.1 g/mol
IUPAC Name benzyl-[2-(4-dodecanoylphenoxy)ethyl]-dimethylazanium;chloride
Standard InChI InChI=1S/C29H44NO2.ClH/c1-4-5-6-7-8-9-10-11-15-18-29(31)27-19-21-28(22-20-27)32-24-23-30(2,3)25-26-16-13-12-14-17-26;/h12-14,16-17,19-22H,4-11,15,18,23-25H2,1-3H3;1H/q+1;/p-1
Standard InChI Key IBNQLYMPUGQNLN-UHFFFAOYSA-M
SMILES CCCCCCCCCCCC(=O)C1=CC=C(C=C1)OCC[N+](C)(C)CC2=CC=CC=C2.[Cl-]
Canonical SMILES CCCCCCCCCCCC(=O)C1=CC=C(C=C1)OCC[N+](C)(C)CC2=CC=CC=C2.[Cl-]
Appearance Solid powder

Introduction

Chemical Identity and Structural Characteristics

Lauralkonium chloride exists in two primary forms, distinguished by their Chemical Abstracts Service (CAS) registry numbers:

  • CAS 19486-61-4: A benzyl-[2-(4-dodecanoylphenoxy)ethyl]-dimethylazanium chloride derivative with the molecular formula C29H44ClNO2\text{C}_{29}\text{H}_{44}\text{ClNO}_2 and a molecular weight of 474.12 g/mol .

  • CAS 139-07-1: Also known as dodecyl dimethyl benzyl ammonium chloride (DDBAC), this variant has the formula C21H38ClN\text{C}_{21}\text{H}_{38}\text{ClN} and a molecular weight of 340.0 g/mol .

Both forms share a cationic quaternary ammonium core but differ in alkyl chain length and functional groups. The 19486-61-4 variant includes a lauroylphenoxy ethyl group, enhancing its lipophilicity, whereas 139-07-1 features a simpler dodecyl chain .

Structural Analysis

  • Hydrophobic Tail: A 12-carbon alkyl chain (dodecyl) enables membrane disruption in microorganisms .

  • Cationic Head: A positively charged nitrogen atom facilitates electrostatic interactions with negatively charged microbial cell walls .

  • Aromatic Benzyl Group: Enhances stability and antimicrobial potency .

Table 1: Comparative Properties of Lauralkonium Chloride Variants

PropertyCAS 19486-61-4CAS 139-07-1
Molecular FormulaC29H44ClNO2\text{C}_{29}\text{H}_{44}\text{ClNO}_2C21H38ClN\text{C}_{21}\text{H}_{38}\text{ClN}
Molecular Weight (g/mol)474.12340.00
Melting Point (°C)Not reported~60
SolubilitySoluble in polar solvents Water-soluble

Synthesis and Industrial Production

Lauralkonium chloride is synthesized via alkylation of tertiary amines with benzyl halides. For CAS 139-07-1, the reaction involves:

C12H25N(CH3)2+C6H5CH2ClC21H38ClN+HCl\text{C}_{12}\text{H}_{25}\text{N}(\text{CH}_3)_2 + \text{C}_6\text{H}_5\text{CH}_2\text{Cl} \rightarrow \text{C}_{21}\text{H}_{38}\text{ClN} + \text{HCl}

This method yields high purity (>99%) and scalability for industrial use .

Antimicrobial Mechanism and Efficacy

Lauralkonium chloride disrupts microbial membranes through:

  • Electrostatic Adsorption: Binding to phospholipid head groups .

  • Lipid Bilayer Penetration: Hydrophobic tails integrate into membranes, causing leakage .

  • Enzyme Inhibition: Denatures proteins and nucleic acids .

Table 2: Antimicrobial Activity Against Common Pathogens

MicroorganismMinimum Inhibitory Concentration (MIC)Source
Staphylococcus aureus2–5 μg/mL
Escherichia coli5–10 μg/mL
Candida albicans10–20 μg/mL

Applications in Consumer and Industrial Products

Disinfectants and Sanitizers

  • Healthcare Settings: Used in surface disinfectants at 0.1–0.5% concentrations .

  • Water Treatment: Effective against algae and biofilms at 5–32 ppm .

Cosmetics and Personal Care

  • Preservative: Inhibits microbial growth in shampoos and lotions (0.03–1%) .

  • Antistatic Agent: Reduces static in hair products .

Industrial Uses

  • Corrosion Inhibition: Protects metal surfaces in lubricants .

  • Textile Softening: Imparts softness in fabric conditioners .

Analytical Methods for Detection and Quantification

Capillary Liquid Chromatography (CapLC)

  • Column: Zorbax C18 (35 mm × 0.5 mm) .

  • Mobile Phase: Acetonitrile/acetate buffer (85:15, pH 5.0) .

  • Limit of Detection (LOD): 0.5 μg/L with diode array detection .

In-Tube Solid-Phase Microextraction (IT-SPME)

  • Efficiency: >90% recovery from water samples .

  • Matrix Effects: Addressed using tetrabutylammonium chloride as an ion-pairing agent .

Toxicological and Environmental Considerations

Acute Toxicity

  • Oral LD₅₀ (Rat): 400 mg/kg .

  • Dermal Irritation: Causes severe burns (GHS Category 1A) .

Environmental Impact

  • Aquatic Toxicity: LC₅₀ for Daphnia magna = 0.25 mg/L .

  • Persistence: Resists biodegradation, accumulating in sediments .

Table 3: Regulatory Guidelines for Environmental Discharge

RegionMaximum Allowable Concentration
European Union0.1 mg/L (Surface Water)
United States0.5 mg/L (Wastewater)

Future Perspectives and Research Directions

  • Green Synthesis: Developing biocatalytic routes to reduce halogenated byproducts.

  • Nanocarrier Systems: Encapsulation for controlled release in antimicrobial coatings .

  • Environmental Remediation: Advanced oxidation processes (AOPs) for degradation in wastewater .

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